molecular formula C16H15NO B090816 N-(9,10-dihydrophenanthren-2-yl)acetamide CAS No. 18264-88-5

N-(9,10-dihydrophenanthren-2-yl)acetamide

Cat. No.: B090816
CAS No.: 18264-88-5
M. Wt: 237.3 g/mol
InChI Key: OQLAAWHUAYKEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by the presence of an acetamide group attached to a 9,10-dihydro-2-phenanthryl moiety, making it a derivative of phenanthrene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dihydrophenanthren-2-yl)acetamide typically involves the acylation of 9,10-dihydro-2-phenanthrenamine with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a base like pyridine or triethylamine is used to neutralize the generated acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dihydrophenanthren-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(9,10-dihydrophenanthren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dihydro-2-anthracenyl)acetamide
  • N-(9,10-Dihydro-2-phenanthrenyl)acetamide
  • 2-Acetylamino-9,10-dihydroanthracene

Uniqueness

N-(9,10-dihydrophenanthren-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthrene backbone and acetamide group make it a versatile compound with diverse applications in research and industry .

Properties

CAS No.

18264-88-5

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

N-(9,10-dihydrophenanthren-2-yl)acetamide

InChI

InChI=1S/C16H15NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,18)

InChI Key

OQLAAWHUAYKEBO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2

18264-88-5

solubility

3.9 [ug/mL]

Synonyms

N-(9,10-Dihydrophenanthren-2-yl)acetamide

Origin of Product

United States

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